4-amino-N'-[(2-chlorobenzyl)oxy]-N-(4-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide
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Overview
Description
4-Amino-N-(2-chloro-benzyloxy)-N’-p-tolyl-furazan-3-carboxamidine is a synthetic organic compound that belongs to the class of furazan derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(2-chloro-benzyloxy)-N’-p-tolyl-furazan-3-carboxamidine typically involves multiple steps, starting from readily available starting materials. The general synthetic route may include:
Formation of the Furazan Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of Substituents: The amino, chloro-benzyloxy, and p-tolyl groups are introduced through various substitution reactions.
Final Coupling: The final step involves coupling the substituted furazan with carboxamidine under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(2-chloro-benzyloxy)-N’-p-tolyl-furazan-3-carboxamidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-N-(2-chloro-benzyloxy)-N’-p-tolyl-furazan-3-carboxamidine involves its interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interaction with Receptors: Modulating receptor activity.
Pathway Modulation: Affecting various cellular pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-(2-chloro-benzyloxy)-N’-p-tolyl-furazan-3-carboxamidine: can be compared with other furazan derivatives, such as:
Uniqueness
The uniqueness of 4-Amino-N-(2-chloro-benzyloxy)-N’-p-tolyl-furazan-3-carboxamidine lies in its specific substitution pattern, which may confer unique biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C17H16ClN5O2 |
---|---|
Molecular Weight |
357.8g/mol |
IUPAC Name |
4-amino-N-[(2-chlorophenyl)methoxy]-N'-(4-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide |
InChI |
InChI=1S/C17H16ClN5O2/c1-11-6-8-13(9-7-11)20-17(15-16(19)22-25-21-15)23-24-10-12-4-2-3-5-14(12)18/h2-9H,10H2,1H3,(H2,19,22)(H,20,23) |
InChI Key |
ZWXUATONCAHTEN-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N=C(C2=NON=C2N)NOCC3=CC=CC=C3Cl |
SMILES |
CC1=CC=C(C=C1)N=C(C2=NON=C2N)NOCC3=CC=CC=C3Cl |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(C2=NON=C2N)NOCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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